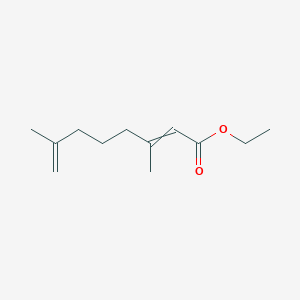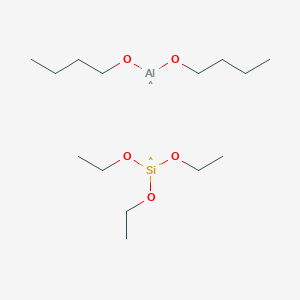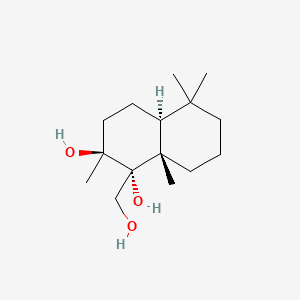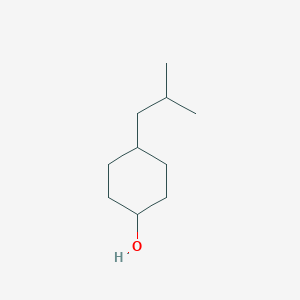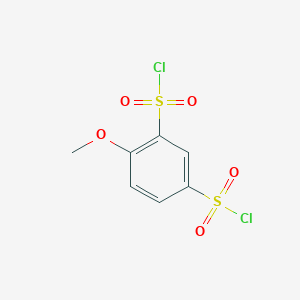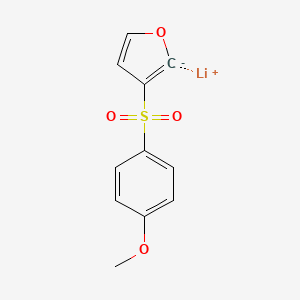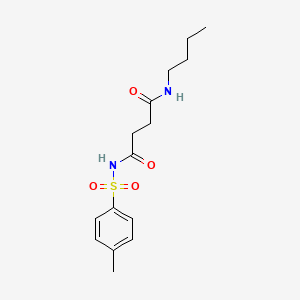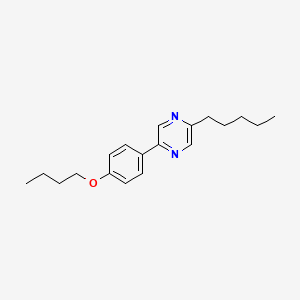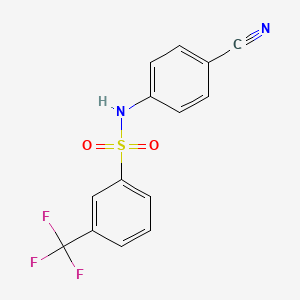
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione is a complex organic compound with a unique structure that combines a naphthalene core with a hydroxyl group and an ethylbutenyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione typically involves multi-step organic reactions. One common method includes the alkylation of naphthalene derivatives followed by oxidation and hydroxylation steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming quinones.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.
Substitution: The ethylbutenyl side chain can undergo substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinones, hydroxylated derivatives, and substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the naphthalene core can interact with aromatic systems in biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methyl-1-phenyl-2-butene
- (3-Methyl-2-buten-2-yl)benzene
Comparison
Compared to similar compounds, 3-(2-Ethylbut-1-en-1-yl)-4-hydroxynaphthalene-1,2-dione is unique due to its combination of a naphthalene core with a hydroxyl group and an ethylbutenyl side chain
Eigenschaften
CAS-Nummer |
105438-31-1 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
3-(2-ethylbut-1-enyl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C16H16O3/c1-3-10(4-2)9-13-14(17)11-7-5-6-8-12(11)15(18)16(13)19/h5-9,17H,3-4H2,1-2H3 |
InChI-Schlüssel |
DVHUJGIDPLWODM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CC1=C(C2=CC=CC=C2C(=O)C1=O)O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
